molecular formula C22H38O2 B13781010 2,5-Bis(2-methylheptan-2-yl)benzene-1,4-diol

2,5-Bis(2-methylheptan-2-yl)benzene-1,4-diol

Cat. No.: B13781010
M. Wt: 334.5 g/mol
InChI Key: YDUIJJIDQRTKQZ-UHFFFAOYSA-N
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Description

2,5-Bis(2-methylheptan-2-yl)benzene-1,4-diol is an organic compound characterized by the presence of two hydroxyl groups attached to a benzene ring, with two 2-methylheptan-2-yl groups as substituents. This compound belongs to the class of dihydroxybenzenes, which are known for their diverse chemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2-methylheptan-2-yl)benzene-1,4-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 2-methylheptan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(2-methylheptan-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Bis(2-methylheptan-2-yl)benzene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting oxidative stress.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2,5-Bis(2-methylheptan-2-yl)benzene-1,4-diol involves its ability to undergo redox reactions. The hydroxyl groups can donate hydrogen atoms, acting as antioxidants. This compound can interact with free radicals, neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals .

Properties

Molecular Formula

C22H38O2

Molecular Weight

334.5 g/mol

IUPAC Name

2,5-bis(2-methylheptan-2-yl)benzene-1,4-diol

InChI

InChI=1S/C22H38O2/c1-7-9-11-13-21(3,4)17-15-20(24)18(16-19(17)23)22(5,6)14-12-10-8-2/h15-16,23-24H,7-14H2,1-6H3

InChI Key

YDUIJJIDQRTKQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CCCCC)O

Origin of Product

United States

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